molecular formula C18H17N3 B14290426 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine CAS No. 113802-20-3

3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine

Cat. No.: B14290426
CAS No.: 113802-20-3
M. Wt: 275.3 g/mol
InChI Key: QFFUDOWARPLWBI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine typically involves the formation of the aziridine ring followed by its attachment to the quinoline core. One common method is the cyclization of haloamines or amino alcohols to form the aziridine ring . The aziridine can then be introduced to the quinoline core through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures . The Wenker synthesis is another method where aminoethanol is converted to the sulfate ester, which undergoes base-induced sulfate elimination to form aziridine .

Chemical Reactions Analysis

Types of Reactions

3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine involves its interaction with biological molecules. The aziridine ring can form covalent bonds with nucleophilic sites in DNA and proteins, leading to the inhibition of their function. This reactivity is due to the ring strain in the aziridine, which makes it highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler compound with a three-membered ring containing nitrogen.

    Quinoline: A heterocyclic aromatic organic compound with a structure similar to naphthalene but with one nitrogen atom replacing one of the carbon atoms.

    Phenylquinoline: A compound with a quinoline core and a phenyl group attached.

Uniqueness

3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine is unique due to the combination of the aziridine ring, quinoline core, and phenyl group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113802-20-3

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

3-(aziridin-1-ylmethyl)-4-phenylquinolin-2-amine

InChI

InChI=1S/C18H17N3/c19-18-15(12-21-10-11-21)17(13-6-2-1-3-7-13)14-8-4-5-9-16(14)20-18/h1-9H,10-12H2,(H2,19,20)

InChI Key

QFFUDOWARPLWBI-UHFFFAOYSA-N

Canonical SMILES

C1CN1CC2=C(C3=CC=CC=C3N=C2N)C4=CC=CC=C4

Origin of Product

United States

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